Cas no 690246-34-5 (4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide)

4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a synthetic organic compound featuring a 1,2,4-thiadiazole core substituted with a phenyl group at the 5-position and an N-linked 4-methoxybenzamide moiety at the 3-position. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, where such scaffolds are explored for their bioactivity. The methoxy and phenyl substituents enhance lipophilicity, potentially improving membrane permeability. The 1,2,4-thiadiazole ring contributes to stability and may facilitate interactions with biological targets. This compound is of interest in drug discovery for its modularity, enabling further derivatization to optimize physicochemical and pharmacokinetic properties. Its synthesis and characterization support research in heterocyclic chemistry and bioactive molecule development.
4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide structure
690246-34-5 structure
Product Name:4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
CAS No:690246-34-5
MF:C16H13N3O2S
MW:311.358321905136
CID:5419309
PubChem ID:2241557
Update Time:2025-06-15

4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • F3394-1104
    • 690246-34-5
    • Z275024100
    • AKOS000813267
    • 4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
    • 4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
    • Inchi: 1S/C16H13N3O2S/c1-21-13-9-7-11(8-10-13)14(20)17-16-18-15(22-19-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20)
    • InChI Key: ANWJFEOZAGUWCE-UHFFFAOYSA-N
    • SMILES: C(NC1N=C(C2=CC=CC=C2)SN=1)(=O)C1=CC=C(OC)C=C1

Computed Properties

  • Exact Mass: 311.07284784g/mol
  • Monoisotopic Mass: 311.07284784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 92.4Ų

Experimental Properties

  • Density: 1.333±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 10.69±0.70(Predicted)

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Additional information on 4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Recent Advances in the Study of 4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide (CAS: 690246-34-5)

The compound 4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide (CAS: 690246-34-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action.

Recent studies have demonstrated that 4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide exhibits promising inhibitory effects on specific molecular targets involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a potent inhibitor of the NF-κB signaling pathway, which is crucial in the regulation of inflammatory responses and cancer progression. The study utilized in vitro and in vivo models to validate its efficacy, showing significant reduction in pro-inflammatory cytokine production and tumor growth inhibition.

In addition to its anti-inflammatory and anti-cancer properties, this compound has also been investigated for its potential in neurodegenerative diseases. A recent preprint on bioRxiv reported that 4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide could modulate the activity of key enzymes involved in protein misfolding, such as alpha-synuclein aggregation, which is implicated in Parkinson’s disease. The study employed advanced computational docking and molecular dynamics simulations to predict binding affinities, followed by experimental validation using cell-based assays.

The synthesis and optimization of 4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide have also been a focus of recent research. A 2024 publication in Organic & Biomolecular Chemistry described a novel, high-yield synthetic route that improves the scalability and purity of the compound. This advancement is particularly significant for future preclinical and clinical development, as it addresses previous challenges related to yield and byproduct formation.

Despite these promising findings, challenges remain in the development of 4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires further structural modifications to enhance its metabolic stability. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations.

In conclusion, 4-Methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide (CAS: 690246-34-5) represents a versatile scaffold with significant potential across multiple therapeutic areas. Continued research efforts are essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical translation.

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